5-(4-Methoxyphenyl)-2,3-diphenylfuran
Description
5-(4-Methoxyphenyl)-2,3-diphenylfuran is a furan-based aromatic compound featuring two phenyl groups at positions 2 and 3 of the furan ring and a 4-methoxyphenyl substituent at position 3. This structure confers unique electronic and steric properties, making it relevant in materials science, organic synthesis, and pharmaceutical research. The methoxy group enhances electron density on the aromatic system, influencing reactivity and intermolecular interactions.
Properties
CAS No. |
68630-11-5 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2,3-diphenylfuran |
InChI |
InChI=1S/C23H18O2/c1-24-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)23(25-22)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
GKDGDMFKEAMOEI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 2,3-diphenylfuran derivatives with varied substituents at position 4. Below is a detailed comparison with structurally related compounds from the evidence, focusing on physical properties, spectral data, and functional attributes.
Table 1: Structural and Physical Properties of 5-Substituted 2,3-Diphenylfuran Derivatives
Key Differences in Substituent Effects
- Electron-Donating vs. Steric Hindrance: The tert-butyl group in 196l enhances crystallinity (m.p. 104–106°C), whereas naphthalen-1-yl (196n) and cyclohexyl (196p) substituents result in oils, likely due to reduced molecular symmetry .
- Spectral Signatures: ¹H NMR: The tert-butyl group in 196l shows a distinct singlet at δ 1.35, absent in other derivatives. Aromatic protons in 196n and 196l exhibit upfield shifts compared to the methoxyphenyl variant, reflecting substituent electronic effects .
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